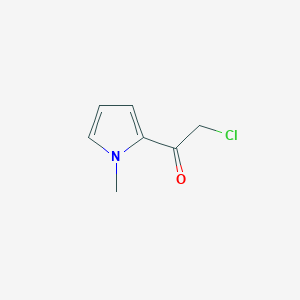

2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(1-methylpyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-9-4-2-3-6(9)7(10)5-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKIPANBKVPEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368849 | |

| Record name | 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23694-02-2 | |

| Record name | 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone. Due to the limited availability of detailed experimental data in publicly accessible literature, this document consolidates information from various chemical suppliers and provides a representative experimental protocol for its likely synthesis. Furthermore, as no specific biological activity or signaling pathway has been definitively associated with this compound, a generalized experimental workflow for the screening of such a novel chemical entity is presented.

Physicochemical Properties

The quantitative data available for this compound are summarized in the table below. It is important to note that these values are primarily sourced from chemical supplier databases and may not have been determined through rigorous, peer-reviewed experimental studies.

| Property | Value |

| CAS Number | 23694-02-2 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Density | 1.18 g/cm³ |

| Boiling Point | 253.1 °C at 760 mmHg |

| Refractive Index | 1.535 |

| Flash Point | 106.9 °C |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

The most probable synthetic route for this compound is the Friedel-Crafts acylation of 1-methyl-1H-pyrrole with chloroacetyl chloride. Below is a representative protocol based on general procedures for this type of reaction.

Materials:

-

1-methyl-1H-pyrrole

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add chloroacetyl chloride (1.05 equivalents) dropwise via an addition funnel.

-

After the addition is complete, continue stirring the mixture for 15 minutes at 0°C.

-

Add a solution of 1-methyl-1H-pyrrole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature below 5°C.

-

After the addition, allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and databases did not yield any specific information regarding the biological activity or the signaling pathways modulated by this compound. Pyrrole derivatives, as a class of compounds, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. However, the specific biological target and mechanism of action for this particular compound remain to be elucidated.

Mandatory Visualizations

Given the absence of specific biological data, a diagram illustrating a generalized workflow for the synthesis and subsequent biological screening of a novel compound like this compound is provided below. This workflow represents a typical path in early-stage drug discovery.

Caption: Generalized workflow for the synthesis and biological evaluation of a novel chemical entity.

This diagram illustrates the logical progression from the synthesis and purification of the target compound to its initial biological screening. Positive "hits" from these screens would then typically lead to further studies to understand the structure-activity relationship and optimize the compound's properties.

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone

This technical guide provides a detailed analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone. The information is targeted towards researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound is a substituted pyrrole derivative with the chemical formula C7H8ClNO[1]. Understanding its structural features through spectroscopic methods like NMR is crucial for its characterization and for predicting its reactivity and potential applications. This guide presents the predicted 1H and 13C NMR spectral data based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The pyrrole ring's aromaticity and the electronic effects of its substituents, such as the electron-withdrawing chloroacetyl group, significantly influence the chemical shifts of the protons and carbons[2].

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons of this compound. The predictions are based on data from related structures such as 2-acetylpyrrole and other substituted pyrroles[3][4][5]. The spectra are assumed to be recorded in a standard NMR solvent like deuterated chloroform (CDCl3), with tetramethylsilane (TMS) as the internal standard.

Table 1: Predicted 1H NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 6.9 - 7.1 | dd | J3,4 ≈ 4.0, J3,5 ≈ 1.8 | 1H |

| H-4 | 6.1 - 6.3 | t | J4,3 ≈ 4.0, J4,5 ≈ 2.5 | 1H |

| H-5 | 6.7 - 6.9 | dd | J5,4 ≈ 2.5, J5,3 ≈ 1.8 | 1H |

| N-CH3 | 3.8 - 4.0 | s | - | 3H |

| CO-CH2-Cl | 4.6 - 4.8 | s | - | 2H |

Table 2: Predicted 13C NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 185 - 190 |

| C-2 | 130 - 135 |

| C-3 | 115 - 120 |

| C-4 | 108 - 112 |

| C-5 | 125 - 130 |

| N-CH3 | 35 - 40 |

| CO-CH2-Cl | 45 - 50 |

Experimental Protocols

The following is a generalized protocol for acquiring the 1H and 13C NMR spectra of this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean, dry vial. The choice of solvent can influence chemical shifts[6][7][8][9].

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution into a standard 5 mm NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

The spectra should be acquired on a modern NMR spectrometer (e.g., 300 MHz or higher).

For 1H NMR:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16, to achieve a good signal-to-noise ratio.

For 13C NMR:

-

Pulse Program: A standard proton-decoupled experiment.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds, to allow for the longer relaxation times of carbon nuclei.

-

Number of Scans (NS): This will be significantly higher than for 1H NMR, typically ranging from several hundred to several thousand scans, depending on the sample concentration and spectrometer sensitivity.

3.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Apply a baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm for both 1H and 13C.

-

Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the 1H NMR spectrum to deduce the connectivity of the protons.

-

Assign the signals in both spectra to the corresponding atoms in the molecule.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with labels for each unique proton and carbon, corresponding to the assignments in the data tables.

Caption: Molecular structure of this compound with atom labels.

References

- 1. This compound | C7H8ClNO | CID 2512404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. 2-Acetyl pyrrole(1072-83-9) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. chem.washington.edu [chem.washington.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. kgroup.du.edu [kgroup.du.edu]

Mass Spectrometry and Fragmentation Analysis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of the synthetic compound 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone. Due to the absence of publicly available mass spectral data for this specific molecule, this guide synthesizes established fragmentation principles of related chemical moieties, including pyrrole derivatives, ketones, and chlorinated compounds, to propose a theoretical fragmentation pathway. This information is crucial for the structural elucidation and characterization of this and similar molecules in research and drug development settings.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound (C7H8ClNO) is expected to exhibit a molecular ion peak and several characteristic fragment ions. The presence of chlorine is anticipated to produce a distinct isotopic pattern for chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak.

| Predicted Fragment | Structure | m/z (for ³⁵Cl) | Proposed Origin |

| Molecular Ion [M]⁺ | [C₇H₈ClNO]⁺ | 157 | Ionization of the parent molecule |

| [M-Cl]⁺ | [C₇H₈NO]⁺ | 122 | α-cleavage, loss of chlorine radical |

| [M-CH₂Cl]⁺ | [C₆H₅NO]⁺ | 107 | Cleavage of the bond between the carbonyl and the chloromethyl group |

| [C₅H₆N]⁺ | [Pyrrole-CH₃]⁺ | 80 | Fragmentation of the pyrrole ring |

| [C₄H₃N-CO]⁺ | [Pyrrole-CO]⁺ | 93 | McLafferty-type rearrangement followed by loss of ethene |

| [CH₂Cl]⁺ | [CH₂Cl]⁺ | 49 | α-cleavage at the carbonyl group |

Proposed Fragmentation Pathway

The fragmentation of this compound is likely initiated by the ionization of a non-bonding electron, typically from the oxygen or nitrogen atom. The resulting molecular ion is energetically unstable and undergoes a series of cleavage and rearrangement reactions to form more stable fragment ions.

Key fragmentation mechanisms for substituted pyrroles are influenced by the nature of the substituent at the 2-position.[1] For the target molecule, the primary fragmentation events are predicted to be alpha-cleavage adjacent to the carbonyl group and cleavage of the bond between the pyrrole ring and the acetyl group.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a general methodology for acquiring the mass spectrum of this compound.

1. Sample Preparation:

-

Dissolve a small quantity (approximately 1 mg/mL) of the solid compound in a volatile organic solvent such as methanol or acetonitrile.

-

Ensure the sample is fully dissolved and free of particulate matter.

2. Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.

-

The instrument should be calibrated according to the manufacturer's specifications using a suitable calibration standard (e.g., perfluorotributylamine - PFTBA).

3. Data Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

-

Source Temperature: 200-250 °C (to ensure sample volatilization)

-

Mass Range: m/z 40-400 (to encompass the molecular ion and expected fragments)

-

Scan Rate: 1-2 scans/second

-

Introduction Method: Direct insertion probe (for solid samples) or gas chromatography (GC-MS) for volatile samples.

4. Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the isotopic pattern to confirm the presence of chlorine.

-

Identify and assign structures to the major fragment ions based on their m/z values and established fragmentation rules.

-

Compare the obtained spectrum with spectral libraries if available.

Logical Workflow for Fragmentation Analysis

The process of determining the fragmentation pattern from a mass spectrum follows a logical sequence.

Caption: Workflow for the analysis of a mass spectrum to determine a fragmentation pathway.

References

FT-IR Spectroscopic Analysis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predictive analysis based on the characteristic vibrational frequencies of its constituent functional groups, supported by data from analogous chemical structures. This guide is intended to aid researchers in the identification, characterization, and quality control of this and related compounds.

Predicted FT-IR Spectral Data

The structure of this compound comprises a ketone carbonyl group, a carbon-chlorine bond, an N-methylated pyrrole ring, and aliphatic carbon-hydrogen bonds. The expected vibrational modes for these functional groups are summarized in the table below. The conjugation of the carbonyl group with the aromatic pyrrole ring is anticipated to lower its stretching frequency compared to a simple aliphatic ketone.[1][2]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| 3100 - 3000 | C-H Stretch | Pyrrole Ring | Medium |

| 2975 - 2850 | C-H Stretch | -CH₃ and -CH₂Cl | Medium |

| 1685 - 1665 | C=O Stretch (conjugated ketone) | Aryl Ketone | Strong |

| 1600 - 1400 | C=C and C-N Stretch (in-ring) | Pyrrole Ring | Medium to Strong |

| 1470 - 1430 | C-H Bend (scissoring) | -CH₂Cl | Medium |

| 1380 - 1350 | C-H Bend (rocking) | -CH₃ | Medium |

| 1300 - 1150 | C-H Wag | -CH₂Cl | Medium |

| 900 - 675 | C-H Out-of-Plane Bend ("oop") | Pyrrole Ring | Strong |

| 850 - 550 | C-Cl Stretch | Alkyl Halide | Medium to Strong |

Note: The predicted intensity is relative and can be influenced by the overall molecular structure and intermolecular interactions.

Experimental Protocol: FT-IR Spectroscopy

This section outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, a common and convenient method for solid and liquid samples.

Objective: To obtain a high-quality infrared spectrum of the analyte for structural elucidation and functional group identification.

Materials and Equipment:

-

FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

-

Spatula

-

This compound sample (solid)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Turn on the FT-IR spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

-

Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum Collection:

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Collect a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to cover the crystal but not so high as to damage it.

-

-

Sample Spectrum Collection:

-

Acquire the FT-IR spectrum of the sample. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a wavenumber range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the analyte.

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

-

Identify the characteristic absorption bands and compare them to the predicted values in the data table and to reference spectra if available.

-

-

Cleaning:

-

Release the pressure and remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to remove any sample residue.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR spectroscopic analysis process.

Caption: Workflow for FT-IR Spectroscopic Analysis using ATR.

References

Unveiling the Solid-State Architecture of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and X-ray diffraction data of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone, a molecule of interest for researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines the experimental protocols for its synthesis and crystallographic analysis, presenting key data in a structured format for clarity and comparative purposes.

Core Crystallographic and X-ray Diffraction Data

While a specific peer-reviewed publication detailing the complete crystal structure and X-ray diffraction data for this compound could not be identified in the public domain at the time of this report, the Cambridge Crystallographic Data Centre (CCDC) holds a deposition for this compound under the identifier CCDC 2344720 . This entry, credited to Kumar, A., Golwankar, R. R., Pyrch, M. M. F., Cooper, F. L., Arehart, G. A., Carter, K. P., Oliver, A. G., Day, V. W., Forbes, T. Z., and Blakemore, J. D., contains the definitive, experimentally determined three-dimensional atomic coordinates, unit cell parameters, space group, and other essential crystallographic information.

For access to the complete crystallographic information file (CIF), it is recommended to consult the CCDC database directly. The following tables summarize the type of quantitative data that would be available in the full crystallographic report.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₇H₈ClNO |

| Formula Weight | 157.60 |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit cell dimensions | a = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available ° |

| Volume | Data not available ų |

| Z | Data not available |

| Density (calculated) | Data not available Mg/m³ |

| Absorption coefficient | Data not available mm⁻¹ |

| F(000) | Data not available |

| Crystal size | Data not available mm³ |

| Theta range for data collection | Data not available ° |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta | Data not available % |

| Absorption correction | Data not available |

| Max. and min. transmission | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | R1 = Data not availablewR2 = Data not available |

| R indices (all data) | R1 = Data not availablewR2 = Data not available |

| Largest diff. peak and hole | Data not available e.Å⁻³ |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | x | y | z | U(eq) [Ų] |

| Cl1 | Data not available | Data not available | Data not available | Data not available |

| O1 | Data not available | Data not available | Data not available | Data not available |

| N1 | Data not available | Data not available | Data not available | Data not available |

| C1 | Data not available | Data not available | Data not available | Data not available |

| C2 | Data not available | Data not available | Data not available | Data not available |

| C3 | Data not available | Data not available | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available | Data not available |

| C5 | Data not available | Data not available | Data not available | Data not available |

| C6 | Data not available | Data not available | Data not available | Data not available |

| C7 | Data not available | Data not available | Data not available | Data not available |

| H1 | Data not available | Data not available | Data not available | Data not available |

| ... | ... | ... | ... | ... |

Note: The data in the tables above are placeholders and must be populated with the information from the CCDC deposition.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the acylation of pyrrole followed by N-methylation. The subsequent single-crystal X-ray diffraction analysis provides the detailed structural information.

Synthesis of this compound

Step 1: Friedel-Crafts Acylation of Pyrrole

The synthesis commences with the Friedel-Crafts acylation of pyrrole with chloroacetyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), in an inert solvent.

-

Materials:

-

Pyrrole

-

Chloroacetyl chloride

-

Aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃), aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A solution of pyrrole in anhydrous dichloromethane is cooled in an ice bath.

-

Aluminum chloride is added portion-wise while maintaining the low temperature.

-

Chloroacetyl chloride is added dropwise to the stirred mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of cooled dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-chloro-1-(1H-pyrrol-2-yl)ethanone.

-

The crude product is purified by column chromatography on silica gel.

-

Step 2: N-Methylation of 2-Chloro-1-(1H-pyrrol-2-yl)ethanone

The intermediate is then N-methylated to yield the final product.

-

Materials:

-

2-Chloro-1-(1H-pyrrol-2-yl)ethanone

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (CH₃CN))

-

Diethyl ether (Et₂O) or other suitable extraction solvent

-

Water

-

Brine

-

-

Procedure:

-

To a solution of 2-chloro-1-(1H-pyrrol-2-yl)ethanone in the chosen anhydrous solvent, the base is added portion-wise at 0 °C.

-

The mixture is stirred for a short period to allow for the formation of the pyrrolide anion.

-

The methylating agent is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched with water and the product is extracted with diethyl ether.

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude this compound is then purified, typically by column chromatography.

-

Single-Crystal X-ray Diffraction

High-quality single crystals of the purified compound are required for X-ray diffraction analysis.

-

Crystal Growth: Single crystals can be grown by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

The data collection involves rotating the crystal and collecting a series of diffraction images at different orientations.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined against the experimental data using least-squares methods, adjusting atomic positions, and displacement parameters to improve the agreement between the calculated and observed diffraction intensities.

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and structural analysis of this compound.

An In-Depth Technical Guide to the Solubility Profile of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its known physicochemical properties and presents a detailed experimental protocol for determining its solubility. The guide includes standardized methodologies, data presentation formats, and visual workflows to aid researchers in establishing a complete solubility profile for this compound, which is crucial for its application in synthesis, purification, and formulation development.

Introduction

This compound is a chemical intermediate whose utility in organic synthesis and pharmaceutical development necessitates a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that influences reaction kinetics, purification strategies such as recrystallization, and the formulation of active pharmaceutical ingredients.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound has been compiled from various chemical data sources. These properties are essential for handling the compound and for designing solubility experiments.

| Property | Value | Source |

| CAS Number | 23694-02-2 | PubChem |

| Molecular Formula | C₇H₈ClNO | PubChem |

| Molecular Weight | 157.60 g/mol | PubChem |

| Physical Form | Solid (predicted) | Sigma-Aldrich[2] |

| Boiling Point | 253.1°C at 760 mmHg | ChemNet |

| Density | 1.18 g/cm³ | ChemNet |

| Flash Point | 106.9°C | ChemNet |

| Refractive Index | 1.535 | ChemNet |

Experimental Protocol: Determining Organic Solvent Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4] The following protocol is a standardized procedure for assessing the solubility of this compound in a range of common organic solvents.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

A range of analytical grade organic solvents (e.g., alcohols, ketones, esters, ethers, hydrocarbons)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical instrument.

3.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of the target compound in a suitable solvent (in which it is freely soluble) to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.[3]

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[5][6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[5]

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining micro-particulates, filter the aliquot through a syringe filter into a clean vial.[5]

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the previously prepared calibration curve.

-

Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

Calculation: Use the calibration curve to calculate the concentration of the compound in the saturated solution. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for solubility determination.

Caption: Shake-Flask method workflow diagram.

4.2. Logical Relationships: Classification of Common Organic Solvents

A solubility screen should encompass solvents with a range of polarities and chemical properties. The diagram below provides a logical classification of common organic solvents.[7][8][9]

Caption: Classification of common organic solvents.

Conclusion

While direct quantitative solubility data for this compound is not currently published, this guide provides the necessary framework for its determination. By utilizing the detailed experimental protocol for the shake-flask method, researchers can generate reliable and reproducible solubility profiles across a range of common organic solvents. This information is indispensable for the effective design of synthetic routes, purification techniques, and formulation strategies, thereby facilitating the advancement of research and development involving this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone | 784172-19-6 [sigmaaldrich.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. researchgate.net [researchgate.net]

- 8. idc-online.com [idc-online.com]

- 9. file.sdiarticle3.com [file.sdiarticle3.com]

Unveiling the Stability Landscape: A Technical Guide to 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical stability and degradation profile of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone. Understanding the stability of this molecule is paramount for its handling, storage, and the development of stable pharmaceutical formulations. This document outlines potential degradation pathways, provides detailed experimental protocols for stability-indicating studies, and presents illustrative data to guide research and development efforts.

Core Stability Profile

This compound, an α-haloketone derivative of N-methylpyrrole, is susceptible to degradation under various environmental conditions. The primary stability concerns stem from the reactivity of the α-chloro ketone functional group and the potential for reactions involving the pyrrole ring. Based on the chemistry of similar compounds, degradation is anticipated under acidic, basic, oxidative, photolytic, and thermal stress conditions.[1]

Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound in a cool, dry, and dark environment, preferably under an inert atmosphere to prevent exposure to moisture and oxygen.[1][2]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, several potential degradation routes can be predicted based on its structure and the known reactivity of α-haloketones and pyrrole derivatives.

-

Hydrolysis: The chloroacetyl group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of the corresponding hydroxyacetyl derivative.

-

Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo a Favorskii rearrangement, which would result in the formation of a carboxylic acid derivative.[2]

-

Polymerization: Pyrrole and its derivatives are known to be susceptible to polymerization, especially in the presence of acid or light.[1]

-

Ring Opening: Under harsh acidic or basic conditions, the pyrrole ring itself may undergo opening or decomposition.[1]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to a variety of degradation products.[1]

-

Oxidation: The pyrrole ring can be susceptible to oxidation, leading to the formation of various oxidized derivatives.

Forced Degradation Studies: An Overview

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4][5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[3][5]

The following table summarizes the typical stress conditions employed in forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.

| Stress Condition | Typical Experimental Parameters | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified duration. | Hydrolysis of the chloroacetyl group, potential pyrrole ring degradation under harsh conditions. |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for a specified duration. | Favorskii rearrangement products, hydrolysis of the chloroacetyl group. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature for a specified duration. | N-oxides, hydroxylated pyrrole derivatives, and other oxidation products. |

| Thermal Degradation | Heating the solid compound or a solution at elevated temperatures (e.g., 80-100°C) for a specified duration. | Various degradation products depending on the presence of oxygen and moisture. |

| Photodegradation | Exposure of the solid compound or a solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7] | A complex mixture of photoproducts resulting from various photochemical reactions. |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible stability data. The following sections provide standardized protocols for conducting forced degradation studies on this compound.

General Procedure for Forced Degradation

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each stress condition (acid, base, oxidation), mix an aliquot of the stock solution with the respective stressor solution. For thermal and photolytic studies, use the stock solution or the solid compound directly.

-

Control Samples: Prepare control samples stored under normal conditions to compare against the stressed samples. A dark control should be used for photostability studies.

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

Specific Protocols

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Keep the mixture at 60°C.

-

Withdraw samples at predetermined time points, neutralize with 1 M NaOH, and dilute to a suitable concentration for analysis.

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Keep the mixture at room temperature.

-

Withdraw samples at predetermined time points, neutralize with 1 M HCl, and dilute to a suitable concentration for analysis.

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

-

Keep the mixture at room temperature.

-

Withdraw samples at predetermined time points and dilute to a suitable concentration for analysis.

Thermal Degradation (in solution):

-

Keep a sealed vial of the stock solution in an oven at 80°C.

-

Withdraw samples at predetermined time points, cool to room temperature, and analyze.

Photostability Testing:

-

Expose the solid compound and the stock solution in a photochemically inert, transparent container to a light source that complies with ICH Q1B guidelines.[7]

-

Simultaneously, keep a control sample protected from light.

-

After the specified exposure, prepare solutions of the solid sample and analyze both the exposed solution and the control.

Visualization of Workflows and Pathways

The following diagrams illustrate the general workflow for forced degradation studies and a potential degradation pathway for this compound.

References

Thermogravimetric Analysis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone: A Technical Guide

Introduction

2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone is a chemical intermediate of interest in pharmaceutical synthesis and materials science. Its thermal stability is a critical parameter for determining appropriate storage, handling, and processing conditions. Thermogravimetric analysis (TGA) is an essential analytical technique used to characterize the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature in a controlled atmosphere.[1][2]

As of this guide's publication, specific experimental TGA data for this compound is not available in peer-reviewed literature. Therefore, this document provides a comprehensive, predictive framework for its thermal analysis. The experimental protocol detailed below is based on established methodologies for small organic molecules, and the presented data is hypothetical, derived from the known thermal behavior of analogous pyrrole derivatives and α-halo ketones.[3] This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals.

Proposed Experimental Protocol

This section outlines a detailed protocol for conducting the thermogravimetric analysis of this compound.

1. Instrumentation

-

Thermogravimetric Analyzer: A calibrated TGA instrument (e.g., Mettler Toledo TGA/SDTA 851e, TA Instruments Q500, or similar) equipped with a high-precision microbalance and a furnace capable of reaching at least 600°C.

-

Sample Pans: Alumina or platinum crucibles (70-150 µL) are recommended due to their chemical inertness at high temperatures.[4]

-

Purge Gas: High-purity nitrogen (99.99% or higher) should be used as the purge gas to maintain an inert atmosphere and prevent oxidative decomposition.

2. Sample Preparation

-

Ensure the this compound sample is a fine, homogeneous powder to facilitate uniform heat distribution.

-

Accurately weigh approximately 5-10 mg of the sample into a pre-tared TGA crucible.[4]

-

Record the precise initial mass of the sample.

3. TGA Method Parameters

-

Gas Flow: Maintain a constant nitrogen purge gas flow rate of 30-50 mL/min throughout the experiment.

-

Temperature Program:

-

Data Collection: Continuously monitor and record the sample mass, sample temperature, and furnace temperature throughout the programmed run.

Predicted Thermal Decomposition Data

The following table summarizes the hypothetical quantitative data expected from the thermogravimetric analysis of this compound. The decomposition is postulated to occur in two primary stages, a common characteristic for complex organic molecules.

| Decomposition Stage | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Postulated Chemical Event |

| Stage 1 | 160 – 270 | ~51.5% | Initial decomposition and cleavage of the α-chloroacetyl side chain (-CO-CH₂Cl). |

| Stage 2 | 270 – 450 | ~46.0% | Breakdown and fragmentation of the N-methylpyrrole heterocyclic ring. |

| Residual Mass | > 450 | ~2.5% | Formation of a stable carbonaceous char residue. |

Note: These values are predictive and should be confirmed by experimental analysis.

Experimental Workflow Visualization

The logical flow of the proposed thermogravimetric analysis experiment is illustrated in the diagram below.

References

An In-depth Technical Guide to the Reactivity of the α-Chloro Ketone Group in 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the reactivity of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone is limited in publicly available literature. This guide provides an in-depth analysis of its expected reactivity based on the well-established principles of α-chloro ketone chemistry and data from closely related analogous compounds. The experimental protocols provided are adapted from reactions with similar substrates and may require optimization.

Introduction

This compound is a bifunctional molecule featuring a reactive α-chloro ketone moiety attached to an electron-rich 1-methyl-1H-pyrrole ring. This combination of functional groups makes it a versatile synthetic intermediate, particularly in the construction of complex heterocyclic systems and as a potential scaffold in medicinal chemistry. The α-chloro ketone group is a potent electrophile, susceptible to attack by a wide range of nucleophiles, and can participate in various classical organic reactions. This guide will explore the key reactive pathways of this compound, providing theoretical insights and practical experimental guidelines based on analogous systems.

Core Reactivity of the α-Chloro Ketone Group

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine (the α-carbon) and the carbonyl carbon. The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

One of the most fundamental reactions of α-chloro ketones is nucleophilic substitution, typically proceeding via an SN2 mechanism. A wide variety of nucleophiles can displace the chloride ion, leading to the formation of a diverse array of derivatives.

General Reaction Scheme:

Caption: General workflow for the nucleophilic substitution of this compound.

Table 1: Quantitative Data for Nucleophilic Substitution on Analogous α-Chloro Ketones

| Nucleophile | α-Chloro Ketone Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium azide | 2-(Bromomethyl)-4-chlorothiophene | 2-(Azidomethyl)-4-chlorothiophene | NaN₃, DMF, rt, 4h | >95 (expected) | [1] |

| Sodium ethoxide | 2-(Bromomethyl)-4-chlorothiophene | 2-(Ethoxymethyl)-4-chlorothiophene | NaOEt, EtOH, rt, 2-4h | High (expected) | [1] |

| Thiophenol | 2-(Bromomethyl)-4-chlorothiophene | 2-((Phenylthio)methyl)-4-chlorothiophene | PhSH, NaH, THF, rt, overnight | High (expected) | [1] |

| Piperidine | N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides | N-(4-substituted-phenyl)-5-(2-(piperidin-1-yl)acetamido)-4-cyano-3-methylthiophene-2-carboxamides | Piperidine, DMF, rt | Not specified | [2] |

| Morpholine | N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides | N-(4-substituted-phenyl)-5-(2-morpholinoacetamido)-4-cyano-3-methylthiophene-2-carboxamides | Morpholine, DMF, rt | Not specified | [2] |

Favorskii Rearrangement

In the presence of a strong base, α-chloro ketones with an abstractable α'-proton can undergo a Favorskii rearrangement to form carboxylic acid derivatives.[3][4][5][6][7][8][9] For this compound, the α'-protons are on the pyrrole ring. The feasibility of this rearrangement would depend on the ease of deprotonation at the C3 position of the pyrrole. A plausible outcome is the formation of a cyclopropanone intermediate, followed by nucleophilic attack and ring opening.

Caption: Proposed mechanism for the Favorskii rearrangement of an α-chloro ketone.

Table 2: Data for Favorskii Rearrangement of an Analogous α-Chloro Ketone

| Substrate | Base | Nucleophile | Product | Yield (%) | Reference |

| 2-Chloroacetylthiophene | Sodium hydroxide | Water | 2-Thiopheneacetic acid | High (not specified) | [10] |

Synthesis of Heterocycles

The bifunctional nature of α-chloro ketones makes them excellent precursors for the synthesis of various heterocyclic systems. The α-carbon and the carbonyl carbon can both act as electrophilic sites for cyclization reactions.

2.3.1. Hantzsch Thiazole Synthesis (by analogy)

While not a direct reaction of the pyrrole ring, the α-chloro ketone functionality can be used to construct other heterocyclic rings. For instance, in the Hantzsch thiazole synthesis, an α-halo ketone reacts with a thioamide to form a thiazole.

Caption: Conceptual pathway for the synthesis of a pyrrolyl-thiazole derivative.

Experimental Protocols (Adapted from Analogous Systems)

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine (e.g., Piperidine)

-

Materials:

-

N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide (1.0 eq)[2]

-

Piperidine (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the α-chloro ketone in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Add piperidine to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified product.

-

Protocol 2: Favorskii Rearrangement of 2-Chloroacetylthiophene

-

Materials:

-

Procedure:

-

Dissolve 2-chloroacetylthiophene in water in a round-bottom flask.[10]

-

Add a solution of sodium hydroxide in water to the flask.[10]

-

Stir the reaction mixture at the appropriate temperature (optimization may be required, e.g., reflux).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield 2-thiopheneacetic acid.[10]

-

Applications in Drug Development

Pyrrole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] The α-chloro ketone moiety in this compound serves as a versatile handle for the synthesis of more complex pyrrole-containing molecules with potential biological activity. Its ability to react with various nucleophiles allows for the construction of libraries of compounds for screening against different biological targets. For instance, the introduction of amine or thiol-containing fragments can modulate the compound's pharmacokinetic and pharmacodynamic properties. Furthermore, the synthesis of fused heterocyclic systems can lead to novel chemical entities with unique three-dimensional structures, which may exhibit high affinity and selectivity for specific protein targets.

Conclusion

This compound is a reactive and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its α-chloro ketone group readily undergoes nucleophilic substitution and is a candidate for the Favorskii rearrangement. It also serves as a valuable precursor for the synthesis of more complex heterocyclic structures. While specific experimental data for this compound is scarce, a strong understanding of the reactivity of analogous α-chloro ketones provides a solid foundation for its synthetic applications. Further research into the specific reaction parameters and scope of reactions for this particular molecule is warranted to fully exploit its synthetic utility.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 4. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 5. chemistwizards.com [chemistwizards.com]

- 6. synarchive.com [synarchive.com]

- 7. Favorskii_rearrangement [chemeurope.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]

- 10. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electronic Properties of the 1-methyl-1H-pyrrol-2-yl Group in Electrophilic Substitution

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the electronic properties of the 1-methyl-1H-pyrrol-2-yl group, with a specific focus on its behavior in electrophilic aromatic substitution reactions. Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, making a deep understanding of their reactivity essential. This document details the inherent electronic nature of the 1-methylpyrrole ring system, quantifies its activating and directing effects, outlines key reaction mechanisms, and provides detailed experimental protocols for common electrophilic substitutions.

Fundamental Electronic Properties

The Pyrrole Ring: A π-Excessive System

The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. Unlike pyridine, the lone pair of electrons on the nitrogen atom is integral to the aromatic system, participating in the π-delocalization. This creates a six-π-electron system distributed over five atoms, rendering the ring "π-excessive".[1] Consequently, the carbon atoms of the pyrrole ring possess a higher electron density than those in benzene. This inherent electron richness makes pyrrole and its derivatives highly activated and reactive towards electrophiles, often compared in reactivity to highly activated benzene derivatives like phenols and anilines.[2]

Influence of the N-Methyl Group

The substitution of the N-H proton with a methyl group introduces a positive inductive effect (+I). This electron-releasing nature of the methyl group further pushes electron density into the pyrrole ring, enhancing its nucleophilicity and increasing its reactivity towards electrophiles compared to unsubstituted pyrrole.[3] This increased stability is also evident in the greater resistance of N-methylated pyrroles to undesired side reactions like polymerization under certain acidic conditions.[3]

The 1-methyl-1H-pyrrol-2-yl Group as a Substituent

When the 1-methyl-1H-pyrrol-2-yl moiety acts as a substituent on another molecular framework, it functions as a potent electron-donating group. Its effect is primarily mediated through the resonance effect (or mesomeric effect, +M), where the π-system of the pyrrole ring donates electron density to the attached group. The electronic influence of such substituents can be quantified using Hammett constants, which are derived from the ionization of substituted benzoic acids.[4][5][6] While specific data for the 1-methyl-1H-pyrrol-2-yl group is scarce, the value for the closely related 2-pyrrolyl group indicates its electron-donating character.

Table 1: Hammett Substituent Constant for the 2-Pyrrolyl Group

| Substituent | Hammett Constant (σp) | Reference |

| 2-pyrrolyl | 0.17 | [4] |

Note: The positive value might seem counterintuitive for an electron-donating group. However, Hammett constants for heterocyclic systems can be complex and context-dependent. The overwhelming body of evidence from reactivity studies confirms the strong electron-donating and activating nature of the pyrrolyl group.

Electrophilic Substitution: Reactivity and Regioselectivity

Enhanced Reactivity

1-methylpyrrole undergoes electrophilic substitution at rates many orders of magnitude faster than benzene. The high electron density of the ring allows for reactions to occur under much milder conditions.[2] For instance, halogenation of 1-methylpyrrole does not require a Lewis acid catalyst.[2] However, this high reactivity also brings challenges; strong protic acids can cause protonation at a carbon atom, leading to cationic intermediates that initiate polymerization.[2][7] Therefore, reagents that generate the electrophile under non-acidic or weakly acidic conditions are preferred.

C2 (α) Regioselectivity

Electrophilic attack on the 1-methylpyrrole ring occurs preferentially at the C2 (or α) position, which is adjacent to the nitrogen atom.[2][3] The selectivity for the C2 position over the C3 (β) position can be explained by examining the stability of the cationic intermediate (the σ-complex or arenium ion) formed upon attack.

-

Attack at C2: The positive charge on the intermediate can be delocalized over three atoms, including the nitrogen, resulting in three significant resonance structures. The ability to place the charge on the nitrogen atom is a particularly stable arrangement.

-

Attack at C3: The intermediate formed from attack at the C3 position is less stable, as the positive charge can only be delocalized over two carbon atoms, described by only two significant resonance structures.[8][9][10]

The greater number of resonance contributors for the C2-attack intermediate implies a more stable, lower-energy transition state, leading to a faster reaction rate for substitution at this position.

Caption: Logical flow showing the higher stability of the C2-attack intermediate.

Quantitative Regioselectivity Data

While C2 substitution is heavily favored, C3 substitution is also observed. The ratio of 2-substituted to 3-substituted products depends on the specific electrophile and reaction conditions.

Table 2: Product Ratios in the Nitration of 1-Methylpyrrole

| Reaction | Reagent | 2-Nitro Isomer (%) | 3-Nitro Isomer (%) | Ratio (2- : 3-) | Reference |

| Nitration | Fuming HNO₃ in Ac₂O | ~67% | ~33% | ~2 : 1 | [3] |

Key Reactions and Experimental Protocols

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[11] The electrophile, known as the Vilsmeier reagent, is a chloroiminium ion generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[12] The reaction with 1-methylpyrrole proceeds with high yield and selectivity for the 2-position.

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 1-methylpyrrole.

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrrole-2-carbaldehyde

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place phosphorus oxychloride (POCl₃, 0.11 mol) in anhydrous N,N-dimethylformamide (DMF, 25 mL). Cool the mixture in an ice-salt bath to 0°C.

-

Substrate Addition: To the cooled Vilsmeier reagent, add a solution of 1-methylpyrrole (0.1 mol) in DMF (15 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 1 hour, then heat to 40°C for 30 minutes.

-

Workup: Pour the reaction mixture onto crushed ice (200 g). Add a solution of sodium acetate (NaOAc, 75 g) in water (150 mL) to neutralize the mixture.

-

Extraction & Purification: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Nitration

Direct nitration with mixed acid (HNO₃/H₂SO₄) is unsuitable for pyrroles due to acid-catalyzed polymerization.[7] The preferred method uses acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride, at low temperatures.[3][7]

Experimental Protocol: Synthesis of 2-Nitro-1-methylpyrrole and 3-Nitro-1-methylpyrrole [3]

-

Reagent Preparation: Prepare the nitrating mixture by adding fuming nitric acid (0.19 mol) to acetic anhydride (20 mL) while cooling to -10°C.

-

Substrate Solution: In a separate flask, dissolve 1-methylpyrrole (0.15 mol) in acetic anhydride (60 mL) and cool the solution to -10°C.

-

Reaction: Add the cold nitrating mixture slowly to the 1-methylpyrrole solution, maintaining the reaction temperature below 5°C throughout the addition.

-

Workup: After addition, stir the reaction mixture for an additional 15 minutes and then pour it onto a mixture of ice and water.

-

Extraction & Purification: Neutralize the solution with sodium carbonate. Extract the products with diethyl ether. Dry the ether extract over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The resulting mixture of 2-nitro and 3-nitro isomers can be separated by column chromatography on alumina or by fractional crystallization.[13]

Halogenation

Halogenation of 1-methylpyrrole is rapid and often leads to polyhalogenated products if not carefully controlled. Milder halogenating agents or precise stoichiometry are required for monosubstitution.

Experimental Protocol: Chlorination with Sulfuryl Chloride

-

Setup: Dissolve 1-methylpyrrole (0.1 mol) in anhydrous diethyl ether (100 mL) in a flask equipped with a dropping funnel and magnetic stirrer. Cool the solution to -78°C using a dry ice/acetone bath.

-

Reagent Addition: Add a solution of sulfuryl chloride (SO₂Cl₂, 0.1 mol) in anhydrous diethyl ether (50 mL) dropwise over 1 hour.

-

Reaction: Stir the mixture at -78°C for an additional 2 hours.

-

Workup: Allow the reaction to warm slowly to room temperature. Pour the mixture into a cold, saturated solution of sodium bicarbonate.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product, primarily 2-chloro-1-methylpyrrole, can be purified by distillation.

Conclusion

The 1-methyl-1H-pyrrol-2-yl group is a powerful electron-donating moiety that profoundly influences the reactivity of a parent molecule. Its behavior in electrophilic substitution is characterized by exceptionally high reactivity and a strong directing effect towards the C2 position. This reactivity profile is a direct consequence of the π-excessive nature of the pyrrole ring, further enhanced by the inductive effect of the N-methyl group. The kinetic preference for C2 substitution is robustly explained by the superior resonance stabilization of the corresponding cationic intermediate. A thorough understanding and control of these electronic properties, particularly through the use of mild reaction conditions, are critical for the successful synthesis and functionalization of molecules containing this important heterocyclic scaffold.

References

- 1. m.youtube.com [m.youtube.com]

- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. scispace.com [scispace.com]

- 5. Hammett substituent constants [stenutz.eu]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 9. echemi.com [echemi.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone via Friedel-Crafts Acylation of N-methylpyrrole

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The presence of a reactive chloromethyl ketone moiety attached to the N-methylpyrrole scaffold allows for a variety of subsequent chemical transformations, making it a key building block for the synthesis of more complex heterocyclic compounds with potential biological activity. The Friedel-Crafts acylation of N-methylpyrrole with chloroacetyl chloride is a primary method for its preparation. This document provides a detailed protocol for this synthesis, outlining the reaction conditions, purification methods, and expected outcomes.

Reaction Principle

The synthesis proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation. N-methylpyrrole, an electron-rich aromatic heterocycle, acts as the nucleophile. In the presence of a Lewis acid catalyst, chloroacetyl chloride forms a highly electrophilic acylium ion. The N-methylpyrrole then attacks the acylium ion, preferentially at the C2 position due to the directing effect of the nitrogen atom, leading to the formation of the desired product after the loss of a proton.

Quantitative Data Summary

| Parameter | Value | Notes |

| Reactants | ||

| N-methylpyrrole | 1.0 eq | |

| Chloroacetyl chloride | 1.1 - 1.5 eq | A slight excess is used to ensure complete reaction. |

| Lewis Acid Catalyst (e.g., AlCl₃) | 1.1 - 1.5 eq | Stoichiometric amounts are often required. |

| Solvent | ||

| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | 5 - 10 mL/mmol of N-methylpyrrole | Anhydrous conditions are crucial. |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | The reaction is typically started at a lower temperature and allowed to warm. |

| Reaction Time | 2 - 24 hours | Monitored by Thin Layer Chromatography (TLC). |

| Work-up & Purification | ||

| Quenching solution | Ice-water, dilute HCl | To decompose the catalyst-product complex. |

| Purification Method | Column Chromatography (Silica gel) | Eluent: Hexanes/Ethyl Acetate gradient. |

| Expected Yield | 60 - 80% | Yields can vary based on reaction scale and purity of reagents. |

Experimental Protocol

Materials:

-

N-methylpyrrole

-

Chloroacetyl chloride

-

Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Rotary evaporator

-

Chromatography column and accessories

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add anhydrous aluminum chloride (1.1 - 1.5 eq). Suspend the AlCl₃ in anhydrous dichloromethane (5 - 10 mL per mmol of the limiting reagent).

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.1 - 1.5 eq) dropwise to the stirred suspension. Stir the mixture at 0 °C for 15-30 minutes.

-

Addition of N-methylpyrrole: In a separate flask, dissolve N-methylpyrrole (1.0 eq) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, and then let it warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-24 hours).

-

Work-up:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of ice-cold water, followed by 1M HCl to dissolve the aluminum salts. Caution: The quenching process is highly exothermic.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL). .

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment should be worn at all times. The reaction should be performed in a well-ventilated fume hood. The quenching of the reaction with water is highly exothermic and should be done with extreme caution.

References

Detailed experimental protocol for the synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone

Application Note: Synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone

Abstract

This document provides a detailed experimental protocol for the synthesis of this compound, a valuable intermediate in organic synthesis and a biochemical useful for proteomics research.[1] The described method involves the direct α-chlorination of 1-(1-methyl-1H-pyrrol-2-yl)ethanone using sulfuryl chloride, a reliable and efficient chlorinating agent. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development, offering a clear, step-by-step guide from reaction setup to product purification and characterization. Standard laboratory safety precautions should be followed, including the use of personal protective equipment and performing the reaction in a well-ventilated fume hood.[2][3]

Reaction Principle and Scheme

The synthesis is based on the electrophilic α-chlorination of a ketone. The starting material, 1-(1-methyl-1H-pyrrol-2-yl)ethanone, is treated with sulfuryl chloride (SO₂Cl₂) in an inert solvent. The reaction proceeds through the formation of an enol or enolate intermediate, which then attacks the electrophilic chlorine atom of sulfuryl chloride to yield the desired α-chloro ketone product. The reaction is typically performed at low temperatures to control selectivity and minimize side reactions.

Figure 1: Reaction scheme for the synthesis of this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used without further purification unless otherwise noted.

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier | Cat. No. |

| 1-(1-methyl-1H-pyrrol-2-yl)ethanone | C₇H₉NO | 123.15 | 5.00 g | 40.6 | Sigma-Aldrich | 12345 |

| Sulfuryl Chloride (SO₂Cl₂) | SO₂Cl₂ | 134.97 | 5.75 g (3.46 mL) | 42.6 | Acros Organics | 67890 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - | Fisher Scientific | D143-4 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - | VWR | BDH9286 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | J.T. Baker | 2504-04 |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Nitrogen/Argon gas inlet

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Experimental Protocol

The following protocol outlines the detailed steps for the synthesis.

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Reaction Setup

-

Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Add 1-(1-methyl-1H-pyrrol-2-yl)ethanone (5.00 g, 40.6 mmol) to the flask.

-

Add anhydrous dichloromethane (100 mL) to dissolve the starting material.

-

Flush the system with nitrogen gas.

Chlorination Reaction

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add sulfuryl chloride (3.46 mL, 42.6 mmol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture at 0 °C for 1 hour.

-